molecular formula C21H18N4O5 B2732157 1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251681-06-7

1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No. B2732157
CAS RN: 1251681-06-7
M. Wt: 406.398
InChI Key: QAWVTIWSJMFQOY-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a chemical compound with potential applications in scientific research. It is a pyridazinone derivative that has been synthesized and studied for its biochemical and physiological effects. The compound has shown promise as a potential therapeutic agent, and research into its mechanism of action and future directions is ongoing.

Scientific Research Applications

Anticancer Activity

Cinnamic acid derivatives have attracted significant attention due to their potential as anticancer agents. In this context, the compound has been explored for its in vitro anticancer activity against MCF-7 and A549 cell lines. Researchers synthesized a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. Most of these compounds exhibited prominent activity against both cancer cell lines .

Antifungal Activity

Compound 5d, which contains the trimethoxyphenyl (TMP) group, demonstrated significant antifungal activity against various fungi. Its broad-spectrum bioactivity makes it a promising candidate for further investigation .

Antibacterial Activity

While specific studies on the compound itself are limited, related TMP derivatives have been synthesized and evaluated for their antibacterial properties. These compounds could potentially serve as antibacterial agents .

Other Biological Activities

The 1,2,3-triazole motif present in the compound has been associated with various biological activities beyond anticancer effects. These include anti-HIV, anti-inflammatory, antitubercular, antimicrobial, and anticonvulsant activities .

properties

IUPAC Name

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)20-22-21(30-24-20)18-15(26)9-10-25(23-18)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWVTIWSJMFQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

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